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molecular formula C13H9Cl2NO2 B8278455 4-Chloro-2-(2-chloro-phenylamino)-benzoic acid

4-Chloro-2-(2-chloro-phenylamino)-benzoic acid

Cat. No. B8278455
M. Wt: 282.12 g/mol
InChI Key: LDJRXDWVHSNEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501732B2

Procedure details

In a 250 mL round bottom flask, 2-bromo-4-chloro-benzoic acid (10 g, 42.5 mmol), 2-chloroaniline (8.49 g, 7.0 mL, 66.6 mmol), potassium carbonate (9.39 g, 68.0 mmol), copper (0.092 g, 1.44 mmol) and copper (I) oxide (0.126 g, 0.88 mmol) were combined with 2-ethoxyethanol (20 mL). The mixture was heated to 130° C. for 4 hr. The mixture was cooled to room temp. and 150 mL of water was added. The slurry was stirred at room temperature for 2 days. The slurry was filtered and rinsed with 2-ethoxyethanol. The pH of the filtrate was adjusted to 7 using 4N HCl and the solid was filtered off. The green solid was then air-dried for 4 hr. to give 4-chloro-2-(2-chloro-phenylamino)-benzoic acid (3.5 g, 29% yield). The material was used in the next step without further purification. MS calcd. for C13H9Cl2N3O2 [(M−H)−1]280.0, obsd. 280.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
9.39 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
0.092 g
Type
catalyst
Reaction Step One
Quantity
0.126 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:12][C:13]1[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=1[NH2:15].C(=O)([O-])[O-].[K+].[K+].C(OCCO)C>[Cu].[Cu-]=O.O>[Cl:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([NH:15][C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=2[Cl:12])[CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
7 mL
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Name
Quantity
9.39 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCCO
Name
copper
Quantity
0.092 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
0.126 g
Type
catalyst
Smiles
[Cu-]=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temp.
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
rinsed with 2-ethoxyethanol
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CUSTOM
Type
CUSTOM
Details
The green solid was then air-dried for 4 hr
Duration
4 h

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)NC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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